N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bond Studies
Studies have been conducted on substituted acetamides, including those with tert-butylphenol components, to understand hydrogen bond formation and electronic behavior. This research is crucial for understanding the molecular structure and interactions of compounds like N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide. (Romero & Margarita, 2008)
Synthesis and Pharmacological Assessment
Acetamide derivatives, including those with phenoxyacetamide and tert-butyl groups, have been synthesized and assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research highlights the pharmacological potential of such compounds. (Rani, Pal, Hegde, & Hashim, 2016)
Efficient Synthesis of CCKB Antagonists
Research has been conducted on the efficient synthesis of compounds related to this compound, focusing on their potential as CCKB antagonists. This is significant for developing therapeutic agents targeting the CCKB receptor. (Urban, Breitenbach, Gonyaw, & MooreBernard, 1997)
Chemoselective Acetylation
Studies on the chemoselective acetylation of amino groups relevant to this compound are crucial for understanding its synthesis and potential applications in drug development, especially for antimalarial drugs. (Magadum & Yadav, 2018)
Electrophilic Activity in Green Electrochemical Synthesis
The green electrochemical synthesis of N-phenylquinoneimine derivatives, including those with 4-tert-butyl-o-benzoquinone, demonstrates the versatility of acetamide derivatives in environmentally friendly chemical synthesis. (Jamshidi & Nematollahi, 2017)
Synthesis of High Tg Polyimides
Research on the synthesis of new polyimides containing di-tert-butyl side groups, related to this compound, highlights the compound's potential in the development of materials with high glass transition temperatures. (Chern, Twu, & Chen, 2009)
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-11-15(20)7-10-17(13)21-18(22)12-23-16-8-5-14(6-9-16)19(2,3)4/h5-11H,12,20H2,1-4H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMRGXOCOPTIFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.